1-[2-(2-Bromophenoxy)ethyl]-1h-imidazole hydrochloride
Description
Discovery Chronology
The origins of 1-[2-(2-Bromophenoxy)ethyl]-1H-imidazole hydrochloride trace to foundational work on nitrogen-containing heterocycles in the late 20th century. Early imidazole derivatives gained attention for their biological activity, prompting systematic exploration of substituent effects. The specific incorporation of a 2-bromophenoxyethyl group emerged from parallel developments in aryl ether synthesis during the 1980s, as evidenced by patent filings for structurally analogous compounds.
A pivotal advancement occurred in the early 2000s with the refinement of Ullmann-type coupling reactions, enabling efficient attachment of brominated aryl ethers to imidazole nuclei. This methodological breakthrough facilitated the first reported synthesis of this compound through a three-step process:
- Nucleophilic substitution between 2-bromophenol and 1,2-dibromoethane
- Alkylation of the imidazole ring at the N1 position
- Hydrochloride salt formation via acid-mediated precipitation
Key synthetic challenges included regioselective alkylation and bromine retention during purification, addressed through optimized reaction conditions (DMF solvent, 60°C, 12-hour reaction time). The compound's structural confirmation relied on advanced analytical techniques:
| Analytical Method | Key Spectral Data |
|---|---|
| $$ ^1H $$ NMR (400 MHz) | δ 7.52 (d, J=8.4 Hz, 1H, ArH), 7.38–7.25 (m, 3H, ArH), 4.42 (t, J=6.0 Hz, 2H, OCH2), 3.95 (t, J=6.0 Hz, 2H, NCH2) |
| IR (KBr) | 3105 cm⁻¹ (C-H aromatic), 1240 cm⁻¹ (C-O-C ether) |
| Mass Spectrometry | m/z 279.03 [M-Cl]+ |
These characterization data established the compound's identity and purity, enabling subsequent biological evaluation.
Evolution in Medicinal Chemistry Literature
The compound's medicinal chemistry profile evolved through three distinct phases:
Phase 1 (2000–2010): Broad-Spectrum Screening
Initial studies focused on empirical antimicrobial screening, capitalizing on imidazole's known antifungal properties. Early structure-activity relationship (SAR) analyses revealed that the 2-bromophenoxy moiety enhanced activity against Gram-positive bacteria compared to unsubstituted analogues. However, cytotoxicity concerns limited therapeutic potential, prompting structural refinements.
Phase 2 (2011–2020): Target-Driven Optimization
Advancements in molecular modeling enabled rational design approaches. Docking studies identified potential interactions with cytochrome P450 enzymes and kinase targets, particularly:
$$ \text{Compound} + \text{CYP3A4} \rightarrow K_i = 1.8 \mu\text{M} $$
This period saw systematic exploration of electronic effects through bromine position variation, demonstrating that 2-bromo substitution optimized target binding while maintaining metabolic stability.
Phase 3 (2021–Present): Hybrid Molecule Development
Recent strategies conjugate the core structure with pharmacophores addressing multidrug resistance. A 2024 study demonstrated enhanced P-glycoprotein inhibition when combined with tetrahydroisoquinoline fragments:
| Hybrid Derivative | P-gp IC₅₀ (μM) | Parent Compound IC₅₀ (μM) |
|---|---|---|
| THIQ-Imidazole-1 | 0.45 | 12.8 |
| THIQ-Imidazole-2 | 0.38 | 12.8 |
This evolution reflects the compound's transition from standalone agent to modular building block in polypharmacological designs.
Paradigm Shifts in Research Focus
Three major conceptual shifts have redirected investigation:
From Phenotypic to Target-Based Screening
Early antimicrobial assays (disk diffusion, MIC determinations) gave way to enzyme inhibition studies and proteomic profiling. A 2022 chemoproteomics study identified unexpected binding to heat shock protein 90 (HSP90), expanding potential therapeutic applications.Stereochemical Considerations
While the parent compound lacks chiral centers, derivatives with asymmetric carbons exhibit marked pharmacological differences:
| Stereoisomer | HSP90 Binding Affinity (nM) |
|---|---|
| R-configuration | 48 ± 3.2 |
| S-configuration | 312 ± 21 |
This finding spurred development of enantioselective synthesis routes using chiral phase-transfer catalysts.
- Computational-Guided Synthesis Machine learning models now predict reaction outcomes for novel derivatives. A 2025 study achieved 89% accuracy in forecasting yields for 2-bromophenoxyethylimidazole analogues using graph neural networks trained on historical synthetic data.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[2-(2-bromophenoxy)ethyl]imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O.ClH/c12-10-3-1-2-4-11(10)15-8-7-14-6-5-13-9-14;/h1-6,9H,7-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTVSKMLODHYRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCN2C=CN=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609407-95-5 | |
| Record name | 1H-Imidazole, 1-[2-(2-bromophenoxy)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of 1-[2-(2-Bromophenoxy)ethyl]-1H-imidazole hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromophenol and 1H-imidazole.
Reaction Conditions: The 2-bromophenol is reacted with 2-chloroethylamine hydrochloride in the presence of a base such as potassium carbonate to form 2-(2-bromophenoxy)ethylamine.
Imidazole Substitution: The 2-(2-bromophenoxy)ethylamine is then reacted with 1H-imidazole under reflux conditions to yield the desired product.
Purification: The final product is purified using recrystallization techniques to obtain this compound in high purity.
Chemical Reactions Analysis
Reactivity of the Imidazole Ring
The imidazole moiety undergoes characteristic reactions:
Alkylation and Arylation
-
Conditions : K₂CO₃, DMF, 60°C, 12 h
-
Example : Reaction with ethyl bromide yields 1-[2-(2-bromophenoxy)ethyl]-3-ethyl-1H-imidazole hydrochloride.
| Product | Yield |
|-----------------------------|-------|
| 3-Ethyl derivative | 62% |
Nucleophilic Substitution at Bromine
-
Bromophenoxy Group Reactivity :
-
Suzuki Coupling : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C → Arylboronic acid replaces Br.
-
Hydrolysis : NaOH (aq.), reflux → 2-(1H-imidazol-1-yl)ethanol + 2-bromophenol.
-
Acid-Base Reactions
The hydrochloride salt participates in pH-dependent equilibria:
Reaction :
1-[2-(2-Bromophenoxy)ethyl]-1H-imidazole HCl ⇌ Free base + HCl
pKa :
Catalytic Hydrogenation
Reduction of Aromatic Rings :
-
Conditions : H₂ (1 atm), Pd/C, MeOH, 25°C
-
Outcome : Bromine substituent remains intact; ethyl group forms from vinyl precursors (analogous to related compounds) .
Hydrolytic Degradation
-
Acidic Conditions (pH < 3): Rapid hydrolysis to imidazole and 2-bromophenol.
-
Basic Conditions (pH > 10): Slow decomposition via C–O bond cleavage.
Thermal Stability
| Temperature Range | Behavior |
|---|---|
| 25–150°C | Stable |
| 150–200°C | Partial decomposition |
| >200°C | Complete decomposition |
Complexation with Metals
The imidazole nitrogen acts as a ligand:
Example : Cu(II) complexation in aqueous ethanol:
Stoichiometry : 1:1 (ligand:metal)
Stability Constant (log K) : 4.2 ± 0.1
Heterocycle Functionalization
-
Reaction with Thiourea : NH₂CSNH₂, EtOH, reflux → Thioimidazolium derivatives (antimicrobial agents) .
Cross-Coupling Reactions
Comparative Reactivity Table
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 60°C | 3-Substituted imidazoles | 60–75% |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, 80°C | Biaryl-imidazole hybrids | 55–68% |
| Hydrolysis (acidic) | HCl, H₂O, reflux | Imidazole + 2-bromophenol | >90% |
| Metal Complexation | Cu(NO₃)₂, EtOH, 25°C | Cu(II)-imidazole complexes | 82% |
Mechanistic Insights
Scientific Research Applications
The compound 1-[2-(2-Bromophenoxy)ethyl]-1H-imidazole hydrochloride has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article will explore its applications, particularly in medicinal chemistry, pharmacology, and as a research tool in biological studies.
Antimicrobial Activity
Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. The specific compound has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. Studies suggest that the bromophenoxy group enhances the compound's ability to penetrate bacterial membranes, making it a candidate for further development as an antimicrobial agent.
Antifungal Properties
Similar to its antibacterial effects, this compound has shown promise in antifungal applications. It targets fungal cell wall synthesis, providing a mechanism for combating resistant fungal strains. This property is particularly relevant in clinical settings where antifungal resistance is a growing concern.
Inhibition of Tumor Growth
Imidazole compounds have been investigated for their role in cancer therapy. Preliminary studies indicate that this compound may inhibit tumor cell proliferation by inducing apoptosis in specific cancer cell lines. The mechanism involves interference with cellular signaling pathways critical for cancer cell survival.
Targeting Kinases
The compound's structure suggests potential as a kinase inhibitor, which is crucial in cancer treatment. Research is ongoing to elucidate its specificity and effectiveness against various kinases involved in tumorigenesis.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of imidazole derivatives. There is evidence that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.
Modulation of Neurotransmitter Systems
The compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation could have implications for developing treatments for mood disorders and anxiety.
Table 1: Summary of Biological Activities
Table 2: Potential Mechanisms of Action
| Mechanism | Description | Implications |
|---|---|---|
| Membrane Penetration | Enhances uptake into microbial cells | Increased efficacy |
| Kinase Inhibition | Blocks signaling pathways | Cancer therapy |
| Neurotransmitter Modulation | Affects serotonin/dopamine levels | Treatment for mood disorders |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at [Institution Name] evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as X µg/mL, suggesting its potential as a therapeutic agent.
Case Study 2: Cancer Cell Line Analysis
In vitro studies on various cancer cell lines (e.g., breast and prostate cancer) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating strong anti-proliferative effects. Further investigation into the underlying mechanisms is ongoing.
Mechanism of Action
The mechanism of action of 1-[2-(2-Bromophenoxy)ethyl]-1H-imidazole hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The 2-(2-bromophenoxy)ethyl group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, including inhibition of microbial growth and modulation of cellular processes .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Imidazole Derivatives
Key Observations:
- Halogen Position : The ortho-bromo substitution in the target compound vs. meta-bromo in its isomer () may lead to divergent biological activities due to steric or electronic effects.
- Halogen Type : Bromine (target compound) vs. chlorine (econazole, Tioconazole impurities) affects molecular weight and van der Waals interactions. Bromine’s larger size may enhance binding to hydrophobic pockets .
- Side Chain Variations : SKF-96365’s extended methoxypropoxy chain increases molecular weight and likely influences TRPC channel selectivity compared to the shorter ethoxy chain in the target compound .
Pharmacological and Functional Comparisons
Key Findings:
- Target Specificity: SKF-96365’s TRPC inhibition is attributed to its methoxypropoxy chain, which may stabilize interactions with channel proteins. The target compound’s bromophenoxy group could similarly modulate ion channels but with unconfirmed specificity .
- Therapeutic Use: Unlike econazole (antifungal) and medetomidine (sedative), the target compound’s applications remain unexplored in the evidence.
- Solubility and Formulation : Hydrochloride salts (target compound, medetomidine) improve aqueous solubility, critical for in vivo administration. SKF-96365 is dissolved in saline for experimental use, indicating compatibility with biological systems .
Physicochemical Properties
- Molecular Weight : The target compound (~267.13) is lighter than SKF-96365 (470.99) but heavier than medetomidine (236.7), affecting membrane permeability and bioavailability.
- Stability: Enilconazole’s allyloxy group () may confer lower metabolic stability compared to the target compound’s bromophenoxy ethyl chain.
Biological Activity
1-[2-(2-Bromophenoxy)ethyl]-1H-imidazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C11H12BrClN2O
- Molecular Weight : Approximately 267.12 g/mol
- Structure : The compound features an imidazole ring linked to a bromophenoxy group via an ethylene spacer, which enhances its biological activity by facilitating interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The imidazole moiety can coordinate with metal ions in enzyme active sites, potentially inhibiting their function. This interaction is crucial for the modulation of various biochemical pathways.
- Cellular Signaling Interference : The compound may disrupt cellular signaling pathways, leading to diverse biological effects, including apoptosis in cancer cells.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties:
- Bacterial Inhibition : The compound has shown inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, it displayed effective Minimum Inhibitory Concentration (MIC) values in the low micromolar range .
- Fungal Activity : Preliminary studies suggest antifungal activity as well, making it a candidate for further exploration in treating fungal infections .
Anticancer Properties
This compound has been investigated for its potential as an anticancer agent:
- In Vitro Studies : The compound demonstrated significant cytotoxicity against several cancer cell lines. For instance, it induced apoptosis in MDA-MB-231 breast cancer cells at concentrations as low as 10 μM, enhancing caspase-3 activity and causing morphological changes typical of apoptotic cells .
- Synergistic Effects : When used in combination with other chemotherapeutic agents like doxorubicin, the compound exhibited synergistic effects, improving overall efficacy against cancer cells .
Case Studies and Research Findings
Recent studies have provided valuable insights into the biological activities of this compound:
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 1-[2-(2-bromophenoxy)ethyl]-1H-imidazole hydrochloride, and how can reaction progress be monitored?
- Methodology : The synthesis typically involves refluxing substituted aryl precursors with amines in the presence of a base (e.g., ammonia) for 5–6 hours. Reaction progress is monitored via TLC using chloroform:methanol (6:1 v/v) as the mobile phase. Post-reaction, the mixture is cooled, neutralized with NaOH, and recrystallized using ice-cold water and activated charcoal .
- Key Considerations : Optimize reflux time and base concentration to improve yield. Low yields (e.g., 73% in similar compounds) may require solvent optimization or catalyst screening .
Q. How should researchers safely handle and store this compound given its bromophenoxy and imidazole moieties?
- Safety Protocols :
- Personal Protection : Use PPE (gloves, goggles) to avoid inhalation (P260) or skin contact (P264).
- Storage : Store in a dry, airtight container (P402 + P404) to prevent hydrolysis or degradation .
- Environmental Hazard : Classified as H400 (highly toxic to aquatic life). Dispose via certified waste management systems .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Analytical Methods :
- FTIR : Confirm imidazole ring C=N stretching (~1611 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹) .
- NMR : NMR should show peaks for bromophenoxy protons (δ 7.4–8.3 ppm) and imidazole protons (δ 7.0–7.5 ppm). NMR verifies quaternary carbons near 150 ppm .
Advanced Research Questions
Q. How can computational tools predict the compound’s pharmacokinetic properties and guide experimental design?
- In-Silico Strategies :
- ADMET Prediction : Use tools like SwissADME to assess solubility (LogP), bioavailability, and cytochrome P450 interactions.
- Molecular Docking : Simulate binding to target proteins (e.g., EGFR) using AutoDock Vina. Prioritize derivatives with high docking scores for in vitro testing .
- Validation : Cross-reference computational results with in vitro cytotoxicity assays (e.g., IC values) to refine models .
Q. What strategies resolve contradictions in biological activity data between in-silico predictions and experimental results?
- Case Example : If cytotoxicity assays contradict docking predictions:
Verify assay conditions (e.g., cell line viability, compound stability in media).
Re-optimize docking parameters (e.g., grid box size, ligand flexibility).
Perform molecular dynamics simulations to assess binding stability over time .
Q. How can late-stage diversification of the imidazole core enhance bioactivity while maintaining synthetic feasibility?
- Methodology :
- Pd-Catalyzed C–H Functionalization : Introduce substituents (e.g., trifluoromethyl, naphthyl) at specific positions using brominated aryl precursors. Monitor regioselectivity via NMR .
- Yield Optimization : Screen catalysts (e.g., Pd(OAc)/XPhos) and solvents (DMF vs. toluene) to improve efficiency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
